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Nodakenetin Tiglate - 106974-21-4

Nodakenetin Tiglate

Catalog Number: EVT-506711
CAS Number: 106974-21-4
Molecular Formula: C19H20O5
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nodakenetin Tiglate is a natural product found in Heracleum candolleanum with data available.
Source

Nodakenetin tiglate is derived from specific species of the Peucedanum plant, which are commonly found in traditional medicine systems. The extraction and identification of this compound have been facilitated by advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed analysis of its phytochemical composition .

Classification

Nodakenetin tiglate falls under the category of simple coumarins, which are characterized by their benzopyranone structure. This classification is significant as it relates to the compound's biological activities, including anti-inflammatory and antioxidant effects.

Synthesis Analysis

Methods

  • Isolation from Plant Material: Utilizing solvent extraction methods followed by chromatographic techniques to purify the compound.
  • Chemical Synthesis: Employing organic synthesis methods that may involve the use of starting materials such as salicylic acid derivatives and acetic anhydride to form the coumarin structure.

Technical Details

The synthesis process often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of Nodakenetin tiglate. Spectroscopic methods such as mass spectrometry and NMR are crucial for confirming the structure and purity of synthesized compounds.

Molecular Structure Analysis

Structure

Nodakenetin tiglate features a complex molecular structure typical of coumarins, characterized by a fused benzene ring and a pyrone ring. The specific arrangement of functional groups contributes to its biological activity.

Data

  • Molecular Formula: C19H20O5C_{19}H_{20}O_{5}
  • Molecular Weight: Approximately 332.36 g/mol
  • Structural Formula: The structural representation includes a coumarin backbone with a tiglate ester functional group.
Chemical Reactions Analysis

Reactions

Nodakenetin tiglate participates in various chemical reactions that can modify its structure and enhance its biological activity:

  • Esterification: The reaction between carboxylic acids (such as tiglic acid) and alcohols leads to the formation of esters.
  • Hydrolysis: Under acidic or basic conditions, esters can revert to their corresponding acids and alcohols.
  • Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions, influencing the compound's reactivity.

Technical Details

These reactions are typically studied under controlled laboratory conditions using techniques such as thin-layer chromatography (TLC) to monitor progress and yield.

Mechanism of Action

Process

The mechanism of action for Nodakenetin tiglate involves its interaction with various biological targets within cells:

  1. Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress.
  2. Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  3. Cellular Signaling: Nodakenetin tiglate may influence signaling pathways related to cell proliferation and apoptosis.

Data

Research indicates that Nodakenetin tiglate exhibits significant activity against cancer cell lines, suggesting its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to pale yellow solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.

Chemical Properties

Relevant physicochemical properties can be analyzed using databases like IMPPAT, which provides comprehensive data on natural products .

Applications

Scientific Uses

Nodakenetin tiglate has several promising applications in scientific research:

  • Pharmacology: Investigated for its potential therapeutic effects against various diseases, particularly cancer.
  • Natural Product Chemistry: Used as a model compound for studying coumarin derivatives and their biological activities.
  • Ethnopharmacology: Explored within traditional medicine frameworks for its historical uses in treating ailments.

Research continues to elucidate its full potential and mechanisms, contributing valuable insights into natural product-based drug discovery .

Biosynthetic Pathways of Nodakenetin Tiglate in Medicinal Apiaceae Species

Enzymatic Mechanisms in Furanocoumarin Biosynthesis

The nodakenetin tiglate pathway initiates with core coumarin formation via the phenylpropanoid pathway. Umbelliferone serves as the central precursor, synthesized by p-coumaroyl CoA 2'-hydroxylase (C2'H), a 2-oxoglutarate-dependent dioxygenase (2-OGD). This enzyme competes with feruloyl-CoA 6'-hydroxylase (F6'H), which diverts flux toward scopoletin instead of complex coumarins [1] [5].

Prenylation specificity determines structural divergence:

  • C-prenyltransferases (C-PTs) catalyze the attachment of dimethylallyl diphosphate (DMAPP) to C-6 or C-8 of umbelliferone. C-6 prenylation yields demethylsuberosin (linear furanocoumarin precursor), while C-8 prenylation generates osthenol (angular pyranocoumarin precursor). A single amino acid substitution (Ala161/Thr161) in C-PTs alters binding pocket geometry, directing prenylation regioselectivity [1] [4].
  • In Peucedanum praeruptorum, PpPT2 preferentially synthesizes osthenol, channeling flux toward angular coumarins like nodakenetin [4].

Cyclization mechanisms close the pyran/furan rings:

  • Angular pyranocoumarin formation requires CYP450 cyclases (e.g., PpOC in P. praeruptorum). These enzymes catalyze epoxidation of the prenyl side chain followed by acid/base-assisted epoxide ring opening. Glu303 in PpDC (linear cyclase) and Asp301 in PpOC (angular cyclase) serve as catalytic residues, protonating epoxide intermediates to enable nucleophilic attack by the coumarin carbonyl [4].
  • Subsequent hydroxylation at C-3' yields nodakenetin, the alcohol precursor for esterification [6].

Esterification completion: Nodakenetin tiglate is finalized by BAHD acyltransferases that tiglate the nodakenetin C-3' hydroxyl group using tigloyl-CoA as the acyl donor. This enzyme class exhibits substrate promiscuity in Apiaceae, enabling diversification into various ester derivatives [5] [8].

Table 1: Key Enzymes in Nodakenetin Tiglate Biosynthesis

Enzyme ClassGene ExampleFunctionSpecificitySpecies
C-prenyltransferasePpPT2Umbelliferone C-8 prenylationAngular precursorPeucedanum praeruptorum
CYP450 cyclasePpOCEpoxidation & cyclization of osthenol derivativeAngular pyran formationPeucedanum praeruptorum
BAHD acyltransferaseNot characterizedTiglate esterification of nodakenetinTiglic acid donorApiaceae spp.

Gene Regulatory Networks Governing Precursor Allocation

Lineage-specific gene duplication underpins pathway evolution. Comparative genomics reveals that C2'H, C-PT, and CYP450 cyclase genes originated via ectopic, tandem, and proximal duplications in early Apioideae. Neofunctionalization enabled novel enzymatic functions:

  • Angelica dahurica CYP71AZ18 (P5H) and CYP71AZ19 (P8H) evolved from a proximal duplication event, specializing in 5- or 8-hydroxylation of psoralen [2].
  • Saposhnikovia divaricata possesses a lineage-specific peucenin cyclase (SdPC) and a pentaketide chromone synthase (SdPCS), enabling furochromone accumulation [6].

Transcriptional regulation coordinates spatial/temporal expression:

  • MYB transcription factors bind promoter motifs of C-PT and CYP450 genes in response to UV stress. In P. praeruptorum, UV-B irradiation upregulates PpPT2 and PpOC 12-fold within 24 hours, synchronizing precursor flux with defense needs [5] [8].
  • Chromatin accessibility dynamics regulate tissue-specific expression. Accessible Chromatin Regions (ACRs) near CYP71AZ18/19 in A. dahurica roots correlate with 50-fold higher expression versus leaves. Histone acetylation at H3K27 marks these ACRs, facilitating transcription factor binding [2].

Competitive pathway suppression optimizes nodakenetin tiglate flux:

  • F6'H expression is downregulated by miRNA-guided mRNA cleavage in angular coumarin-producing species, minimizing scopoletin diversion [1].
  • O-prenyltransferases (O-PTs) show lower catalytic efficiency in P. praeruptorum than C-PTs, reducing shunt products like 6',7'-epoxyauraptene [4].

Table 2: Regulatory Elements Influencing Nodakenetin Tiglate Biosynthesis

Regulatory MechanismMolecular ComponentTarget PathwayBiological Effect
Gene duplicationProximal duplication of CYP71AZPsoralen hydroxylationNeo-functionalization for C5/C8 specificity
Chromatin remodelingH3K27ac-marked ACRsCYP450 expressionTissue-specific accumulation in roots
Transcriptional controlUV-responsive MYB factorsPpPT2, PpOC promotersDefense-induced pathway upregulation
Post-transcriptionalmiRNA targeting F6'H mRNAScopoletin branchCompetitive pathway suppression

Metabolic Engineering Strategies for Enhanced Production

Heterologous pathway reconstruction in microbial hosts faces challenges:

  • Functional expression of plant CYP450s in E. coli remains inefficient due to incompatible redox partners and membrane insertion requirements. Saccharomyces cerevisiae is preferred, as demonstrated by successful umbelliferone production (15.6 mg/L) [3] [7].
  • Agrobacterium-mediated hairy root cultures of Heracleum persicum express functional U8DT (umbelliferone 8-dimethylallyl transferase) and cyclases, yielding 0.8 mg/g DW angular coumarins—a 20-fold increase over field-grown roots via elicitation [7].

Combinatorial engineering in plants:

  • Transgenic tobacco co-expressing PpPT2 (C-PT), PpOC (cyclase), and BAHD acyltransferase produces trace nodakenetin tiglate (0.03% DW). Co-expression with transcription factors (AdMYB2) boosts titer 5-fold by synchronizing rate-limiting steps [4] [9].
  • CRISPR-Cas9-mediated activation of C-PT promoters in Angelica sinensis elevates osthenol synthesis 3-fold, demonstrating precursor-diversion efficacy [2] [8].

Precursor-directed feeding circumvents bottlenecks:

  • Feeding tiglic acid to P. praeruptorum cell suspensions increases nodakenetin tiglate 8-fold, indicating BAHD enzyme substrate flexibility [10].
  • In S. divaricata, sucrose starvation (1% w/v) triggers carbon reallocation to furochromones, enhancing prim-O-glucosylcimifugin by 60%—a strategy applicable to esterified coumarins [6].

Table 3: Metabolic Engineering Approaches for Nodakenetin Tiglate Enhancement

Host SystemEngineering StrategyKey Genes/ModificationsYield Enhancement
S. cerevisiaeCYP450 redox partner co-expressionC2'H, CPR1Umbelliferone: 15.6 mg/L
N. benthamianaMultigene transient expression + TF co-deliveryPpPT2, PpOC, AdMYB2Nodakenetin tiglate: 0.15% DW
P. praeruptorum hairy rootsElicitation (methyl jasmonate 100 µM)Endogenous pathway upregulationAngular coumarins: 3.2 mg/g DW
A. sinensis cell cultureCRISPRa activation + precursor feedingC-PT promoter, tiglic acidEsterified coumarins: 2.1-fold

Properties

CAS Number

106974-21-4

Product Name

Nodakenetin Tiglate

IUPAC Name

2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl (E)-2-methylbut-2-enoate

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)16-9-13-8-12-6-7-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3/b11-5+/t16-/m1/s1

InChI Key

HHNCJFKRMZDTHW-QHQPLOKBSA-N

SMILES

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

Canonical SMILES

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

Isomeric SMILES

C/C=C(\C)/C(=O)OC(C)(C)[C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

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